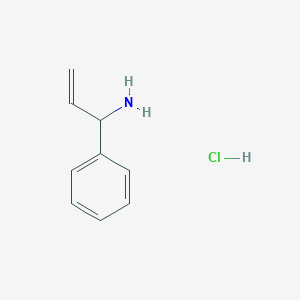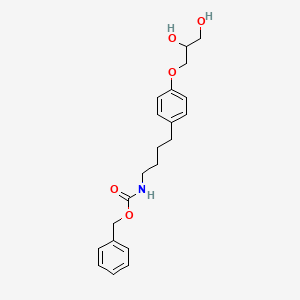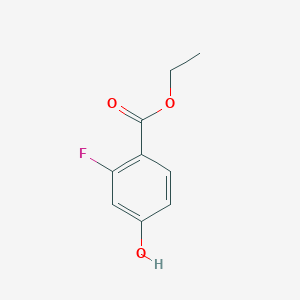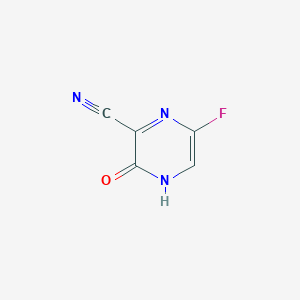
6-氟-3-氧代-3,4-二氢吡嗪-2-碳腈
概述
描述
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a chemical compound with the CAS number 356783-31-8 . It appears as a pale yellow to off-white powder . This compound is an intermediate of Favipiravir, which is used in the treatment of Influenza virus infections and COVID-19 .
Synthesis Analysis
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is used in the synthesis of Favipiravir . Favipiravir is one of the most effective antiviral drugs against RNA-viral infections of COVID-19 .Molecular Structure Analysis
The molecular formula of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is C5H2FN3O . It has a molecular weight of 139.09 .Chemical Reactions Analysis
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is used in the synthesis of Favipiravir . Favipiravir is an antiviral drug that has been cited for action against RNA-viral infections of COVID-19 .Physical And Chemical Properties Analysis
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a solid at room temperature . It is a pale yellow to light yellow solid .科学研究应用
Antiviral Drug Research
- Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of Favipiravir , an antiviral drug that has been cited for action against RNA-viral infections of COVID-19 .
- Results or Outcomes : Favipiravir has been shown to suppress the replication of the Zaire Ebola virus and prevent a lethal outcome in 100% of the animals in a study . This suggests that “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” could play a crucial role in the development of effective treatments for viral diseases.
Synthesis of Compound with Dicyclohexylamine
- Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of a compound with dicyclohexylamine . This compound could potentially be used in various chemical reactions.
- Results or Outcomes : The outcomes of this synthesis were not specified in the sources I found .
Synthesis of Compound with Dicyclohexylamine
- Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of a compound with dicyclohexylamine . This compound could potentially be used in various chemical reactions.
- Results or Outcomes : The outcomes of this synthesis were not specified in the sources I found .
安全和危害
The safety information available indicates that 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN3O/c6-4-2-8-5(10)3(1-7)9-4/h2H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZHACRGZWYTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232602 | |
| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile | |
CAS RN |
356783-31-8 | |
| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356783-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

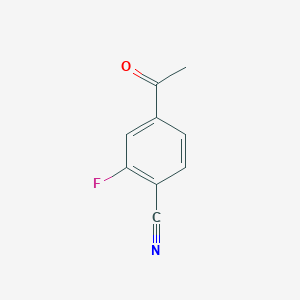
![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)
![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)
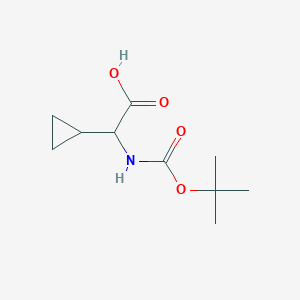
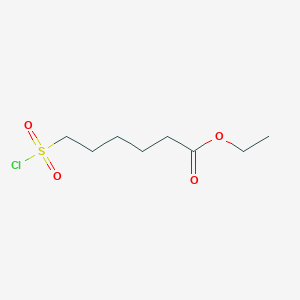
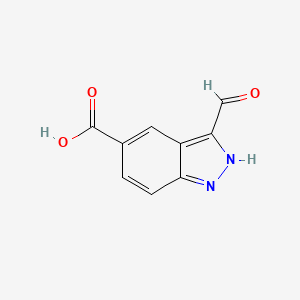
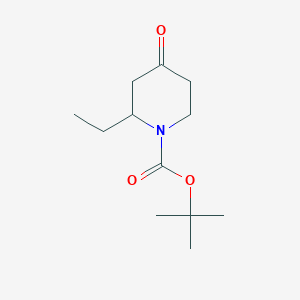
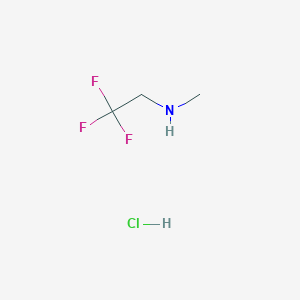

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
